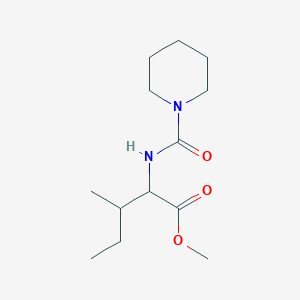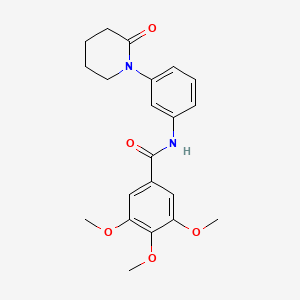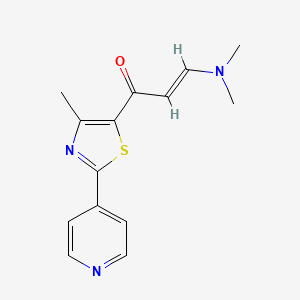
1-(3-氟苯基)-3,5-二甲基-1H-吡唑-4-甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be expected to feature a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in water .科学研究应用
Medicine: Antiviral and Antimicrobial Applications
This compound has shown promise in the medical field due to its structural similarity to pyrazole derivatives, which are known for their biological activities. Pyrazole derivatives have been reported to possess antiviral and antimicrobial properties, making them valuable in the development of new medications .
Agriculture: Allelopathic Potential
In agriculture, compounds like 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be explored for their allelopathic effects. Allelopathy refers to the chemical inhibition of one plant by another through the release of natural substances. This can be utilized for weed control and to manage crop pests .
Material Science: Photocatalysis
The fluorophenyl group within this compound could potentially be used in material science, particularly in photocatalysis. Photocatalytic materials are capable of absorbing light and driving chemical reactions, which is a growing area of research for environmental cleanup and sustainable chemistry .
Environmental Science: Pollution Control
Derivatives of fluorophenyl compounds have been studied for their role in environmental science, especially in pollution control. They can be used in photocatalytic processes to remove harmful substances like sulfur oxides from flue gases, contributing to cleaner air .
Chemical Synthesis: Suzuki–Miyaura Coupling
The boronic acid derivatives of fluorophenyl compounds are crucial in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is widely used for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds .
Biochemistry: Enzyme Inhibition
In biochemistry, the pyrazole moiety is known to interact with enzymes and can act as an inhibitor. This interaction is crucial for the design of enzyme inhibitors that can regulate biochemical pathways, which is essential for developing treatments for various diseases .
Drug Discovery: Scaffold for Novel Compounds
The pyrrolidine ring, which is structurally related to pyrazole, is a versatile scaffold in drug discovery. It is used to obtain compounds for the treatment of human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
作用机制
未来方向
The future directions for research on “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
属性
IUPAC Name |
1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJACJQBZZIQQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)



![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B2986967.png)


![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)